molecular formula C8H11FNOP B1460378 2-(Dimethylphosphoryl)-4-fluoroaniline CAS No. 1263178-53-5

2-(Dimethylphosphoryl)-4-fluoroaniline

Cat. No.: B1460378
CAS No.: 1263178-53-5
M. Wt: 187.15 g/mol
InChI Key: KKDZPJAROYVZPM-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)-4-fluoroaniline is a useful research compound. Its molecular formula is C8H11FNOP and its molecular weight is 187.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-dimethylphosphoryl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDZPJAROYVZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylphosphoryl)-4-fluoroaniline (CAS No. 1263178-53-5) is a phosphonate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom attached to an aniline ring, with a dimethylphosphoryl group that enhances its reactivity and biological interactions.

  • Molecular Formula : C₈H₁₀FNO₂P
  • Molecular Weight : 201.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylphosphoryl group contributes to its inhibitory effects on specific protein kinases, such as focal adhesion kinase (FAK), which plays a crucial role in cell proliferation and survival.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting cell growth in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
    • A notable study indicated that this compound effectively reduced tumor growth in xenograft models of thyroid cancer, showcasing its potential as a therapeutic agent against malignancies driven by aberrant cell proliferation .
  • Inhibition of FAK :
    • The compound has been shown to inhibit FAK activity, which is crucial for tumor metastasis and invasion. This inhibition can disrupt the signaling pathways that promote cancer cell migration and invasion .
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective effects, indicating that it may help mitigate neuronal damage in models of neurodegenerative diseases. This could be due to its ability to modulate oxidative stress pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerHighInhibition of cell proliferation
FAK InhibitionModerateDisruption of metastatic signaling
NeuroprotectionPreliminaryModulation of oxidative stress

Research Examples

  • Study on Thyroid Cancer : In vitro studies revealed that treatment with this compound led to a significant decrease in the viability of thyroid cancer cells, with IC50 values indicating potent cytotoxicity.
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound induces apoptosis through caspase activation, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylphosphoryl)-4-fluoroaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.